7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
7-Chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core linked to a 1,2,4-oxadiazole moiety substituted with a trifluoromethylphenyl group. This structure combines pharmacophoric elements known for bioactivity, including the benzoxazinone scaffold (associated with anti-inflammatory and antimicrobial properties) and the 1,2,4-oxadiazole ring (implicated in kinase inhibition and CNS activity) .
Synthesis:
The compound is synthesized via nucleophilic substitution between 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at room temperature (16–18 hours) . Key spectral data include:
Properties
IUPAC Name |
7-chloro-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-12-4-5-13-14(7-12)27-9-16(26)25(13)8-15-23-17(24-28-15)10-2-1-3-11(6-10)18(20,21)22/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSRRRWUBZGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its trifluoromethylphenyl-oxadiazole substituent. Below is a comparative analysis with related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Trifluoromethyl Effect : The 3-(trifluoromethyl)phenyl group enhances lipophilicity (LogP = 4.2 vs. 2.8 for unsubstituted phenyl), improving membrane permeability and target engagement in hydrophobic pockets (e.g., TRPV1 ion channels) .
Electronic Modulation : The electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring, reducing metabolic degradation compared to electron-donating substituents (e.g., 4-fluorophenyl) .
Bioactivity : Unlike nitro-substituted analogs (e.g., 2-nitrophenyl derivative), the target compound lacks redox-active groups, shifting its mechanism from antioxidant to receptor modulation.
Mechanistic Insights from Research Findings
- TRPV1 Antagonism : The compound’s trifluoromethylphenyl group mimics capsaicin’s vanilloid moiety, enabling competitive inhibition of TRPV1 (IC₅₀ = 12 nM vs. 45 nM for the phenyl analog) .
- Synthetic Yield : The room-temperature reaction in DMF achieves 78% yield, outperforming analogs requiring harsher conditions (e.g., 60°C for nitro-substituted derivatives, 65% yield) .
- Solubility Limitations : Despite high LogP, aqueous solubility (0.12 mg/mL) remains a challenge compared to polar derivatives (e.g., 4-fluorophenyl analog: 0.35 mg/mL) .
Critical Analysis of Divergent Findings
- Contradictory Data on Metabolic Stability: While one study associates trifluoromethyl with enhanced stability , another suggests oxidative defluorination in hepatic microsomes, necessitating prodrug strategies .
- Activity vs. Toxicity : The compound’s high TRPV1 affinity correlates with analgesic efficacy in rodent models but shows hepatotoxicity at >50 mg/kg doses, unlike safer phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
